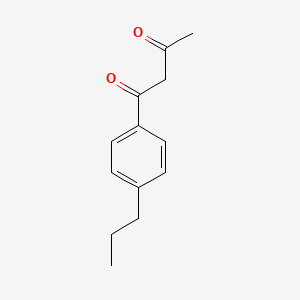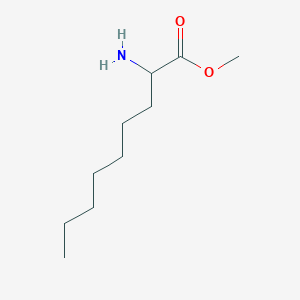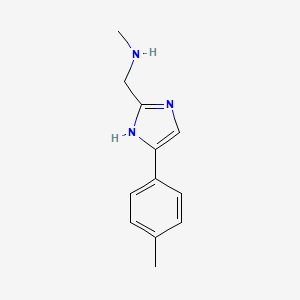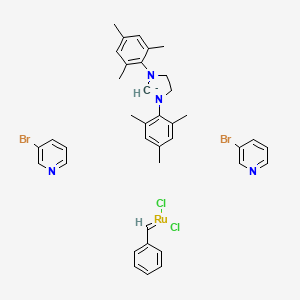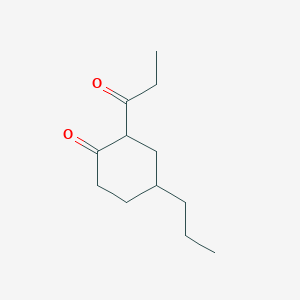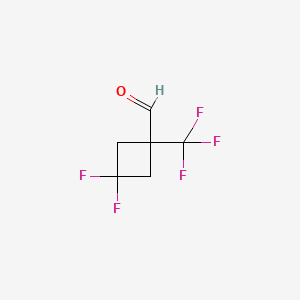
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative. This compound has garnered attention due to its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde typically involves the use of readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of fluorinated analogs of biologically active compounds, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical transformations and reactions.
Mecanismo De Acción
The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it a potent electrophile in substitution reactions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclobutane ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased electrophilicity and stability, which are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C6H5F5O |
|---|---|
Peso molecular |
188.09 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C6H5F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h3H,1-2H2 |
Clave InChI |
KUNAWQJGKZDURM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




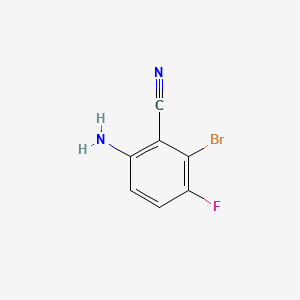


![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
